6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one
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Description
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Novel Cephalosporin Derivatives for ADEPT Approaches
The synthesis of novel cephalosporin derivatives, such as 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives, highlights the potential of these compounds in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). These derivatives can act as carriers for a broad range of drugs, demonstrating the versatility of sulfur-containing bicyclic compounds in drug delivery systems (Blau et al., 2008).
Building Blocks in Medicinal Chemistry
Bridged bicyclic thiomorpholines and their derivatives serve as critical building blocks in medicinal chemistry. These compounds, including thiomorpholine and thiomorpholine 1,1-dioxide analogues, have shown significant biological profiles and are being explored in clinical trials (Walker & Rogier, 2013).
Antibacterial Drug Development
Novel quinoline derivatives have been synthesized for the treatment of respiratory tract infections, demonstrating potent in vitro and in vivo antibacterial activity against a range of pathogens, including multidrug-resistant strains. This research underscores the potential of bicyclic sulfur-containing compounds in developing new antibacterial drugs (Odagiri et al., 2013).
Synthesis Methodologies and Potential Applications
Synthons for Heteroaryl-Annulated Bicyclic Morpholines
The synthesis of bridged bicyclic morpholinethiones showcases innovative approaches to creating potential synthons for developing novel heteroaryl-annulated bicyclic morpholines. These methodologies open avenues for exploring diverse medicinal chemistry applications (Walker et al., 2011).
Antimicrobial Activities of Spiro Thiazolinone Derivatives
The synthesis and characterization of various spiro thiazolinone heterocyclic compounds have demonstrated antimicrobial activities, indicating the utility of such compounds in addressing microbial resistance. The study suggests that increasing the fusion of heterocyclic rings may enhance antimicrobial efficacy (Patel & Patel, 2015).
Properties
IUPAC Name |
6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-14-4-1-9-5-12(2-3-13(9)15-14)21(18,19)16-7-11-6-10(16)8-20-11/h2-3,5,10-11H,1,4,6-8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWRMUPFONXLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CC4CC3CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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